Glutaric acid Glutaric acid Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.
Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glutaric acid is a metabolite found in the aging mouse brain.
Brand Name: Vulcanchem
CAS No.: 68937-69-9
VCID: VC13287026
InChI: InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
SMILES: C(CC(=O)O)CC(=O)O
Molecular Formula: C5H8O4
C5H8O4
COOH(CH2)3COOH
Molecular Weight: 132.11 g/mol

Glutaric acid

CAS No.: 68937-69-9

Cat. No.: VC13287026

Molecular Formula: C5H8O4
C5H8O4
COOH(CH2)3COOH

Molecular Weight: 132.11 g/mol

* For research use only. Not for human or veterinary use.

Glutaric acid - 68937-69-9

Specification

CAS No. 68937-69-9
Molecular Formula C5H8O4
C5H8O4
COOH(CH2)3COOH
Molecular Weight 132.11 g/mol
IUPAC Name pentanedioic acid
Standard InChI InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
Standard InChI Key JFCQEDHGNNZCLN-UHFFFAOYSA-N
SMILES C(CC(=O)O)CC(=O)O
Canonical SMILES C(CC(=O)O)CC(=O)O
Boiling Point 576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992)
200 °C @ 20 MM HG
303.00 °C. @ 760.00 mm Hg
Colorform LARGE, MONOCLINIC PRISMS
COLORLESS CRYSTALS
Melting Point 207.5 °F (NTP, 1992)
97.5-98 °C
95.8 °C
98 °C

Introduction

Chemical Structure and Physicochemical Properties

Glutaric acid is characterized by a linear carbon chain with carboxyl groups at both termini (HOOC-(CH2)3-COOH\text{HOOC-(CH}_2\text{)}_3\text{-COOH}) . Its IUPAC name, pentanedioic acid, reflects its five-carbon backbone. The compound’s molecular weight is 132.12 g/mol, and it exists as a colorless, crystalline solid at room temperature . Key physical properties include:

PropertyValue
Melting Point95–98°C
Boiling Point200°C (decomposes)
Density1.429 g/cm³
SolubilityWater, alcohol, benzene
pKa Values4.34 (first), 5.41 (second)

The odd-numbered carbon chain contributes to unique material properties, such as reduced polymer crystallinity and enhanced elasticity in derivatives . Its high solubility in water (≈500 g/L at 20°C) facilitates applications in aqueous formulations .

Synthesis and Industrial Production

Traditional Chemical Methods

Historically, glutaric acid was synthesized via:

  • Malonic Ester Synthesis: Reacting diiodomethane with diethyl malonate, followed by hydrolysis .

  • Ring-Opening of Butyrolactone: Using potassium cyanide to form a nitrile intermediate, subsequently hydrolyzed to the diacid .

  • Oxidation of Cyclopentene: Catalyzed by tungsten-based systems with hydrogen peroxide, yielding up to 85% efficiency .

Biobased and Sustainable Approaches

Recent innovations emphasize green chemistry:

  • Fermentation of Glucose: Corynebacterium glutamicum strains engineered to produce α-ketoglutaric acid, which is chemically reduced to glutaric acid (68.3 g/L yield) .

  • Amino Acid Conversion: Glutamic acid from agricultural byproducts (e.g., sugar beet vinasse) is diazotized and reduced using hypophosphite, achieving 80–95% purity .

Industrial-Scale Production

A Chinese patent (CN103755545A) details a cost-effective method using glutamic acid, inorganic acids, and hypophosphite at 0–40°C, enabling large-scale manufacturing with minimal environmental impact .

Applications in Industry and Medicine

Polymer and Resin Production

Glutaric acid is a precursor for:

  • Polyesters and Polyamides: Its odd-chain structure reduces crystallinity, enhancing flexibility in textiles and packaging .

  • Plasticizers: Hydrogenated derivatives improve thermoplastic durability .

Pharmaceuticals and Biomedicine

  • Drug Intermediates: Used in synthesizing antivirals and anticonvulsants .

  • Metabolic Research: Elevated levels correlate with glutaric acidemia type I (GA1), a neurogenetic disorder caused by glutaryl-CoA dehydrogenase deficiency . GA1 manifests in encephalopathy, striatal degeneration, and macrocephaly, with a prevalence of 1:100,000 .

Food and Cosmetics

  • Acidulant: Potential replacement for citric acid in beverages, pending regulatory approval .

  • Chelating Agent: Enhances stability in cleaners and personal care products .

Environmental and Economic Considerations

Biobased vs. Petrochemical Production

Life cycle assessments reveal:

  • Lower Impact: Biobased N-methylpyrrolidone (NMP) reduces emissions by 40% compared to petrochemical routes .

  • Challenges: Acrylonitrile (ACN) production remains more efficient via fossil fuels, necessitating process optimization .

Market Trends

The glutaric acid market is projected to grow at 6.2% CAGR (2024–2030), driven by:

  • Pharmaceutical Demand: Especially in Asia-Pacific, where healthcare expenditure rises by 8% annually .

  • Sustainable Polymers: Bio-derived polyesters account for 12% of the global polymer market .

Future Directions and Research

Metabolic Engineering

Strain optimization in C. glutamicum could boost titers beyond 68.3 g/L, leveraging CRISPR-Cas9 for pathway regulation .

Therapeutic Innovations

Gene therapy trials targeting GCDH in GA1 patients aim to restore enzyme activity, with preclinical success in murine models .

Green Chemistry

Electrocatalytic oxidation of cyclopentene, using renewable H2_2O2_2, promises to reduce energy consumption by 30% in glutaric acid synthesis .

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